molecular formula C5H5BrN2O B1379970 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole CAS No. 1368940-10-6

2-Bromo-5-cyclopropyl-1,3,4-oxadiazole

Cat. No.: B1379970
CAS No.: 1368940-10-6
M. Wt: 189.01 g/mol
InChI Key: CDPWXZZYEQFJFI-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropyl-1,3,4-oxadiazole (CAS: 1368940-10-6) is a heterocyclic compound with the molecular formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol . Its structure features a 1,3,4-oxadiazole core substituted with a bromine atom at position 2 and a cyclopropyl group at position 5. The compound is commercially available as a powder, stored at -10°C, and is utilized in life science research, particularly in high-purity applications . Key identifiers include PubChem CID 75355861, SMILES C1CC1C2=NN=C(O2)Br, and InChIKey CDPWXZZYEQFJFI-UHFFFAOYSA-N . Hazard statements (H302, H315, H319, H335) indicate risks of toxicity and irritation, necessitating careful handling .

Properties

IUPAC Name

2-bromo-5-cyclopropyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPWXZZYEQFJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368940-10-6
Record name 2-bromo-5-cyclopropyl-1,3,4-oxadiazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylcarboxylic acid hydrazide with bromine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxadiazole N-oxides .

Scientific Research Applications

2-Bromo-5-cyclopropyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole

  • Molecular Formula : Likely C₁₁H₁₀BrN₂O (inferred from structure).
  • Substituents : A bromophenyl group at position 2 and a propyl chain at position 5.
  • Comparison: The bromophenyl group enhances aromaticity and may increase lipophilicity compared to the cyclopropyl substituent in the target compound. However, steric and electronic effects of the cyclopropyl vs. propyl groups could modulate reactivity .

Thiadiazole and Imidazo-Thiadiazole Derivatives

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

  • Molecular Formula: Not explicitly stated but likely C₁₀H₇BrN₄S (based on structure).
  • Substituents : Bromine at position 2 and phenyl at position 6.
  • Bromine at position 2 is readily displaced by secondary amines, indicating high electrophilicity at this site .
  • Comparison :
    • The target oxadiazole may exhibit slower substitution kinetics due to oxygen’s electronegativity stabilizing the ring, unlike sulfur’s polarizability in thiadiazoles .

Triazolo-Thiadiazole Derivatives

3,6-Diaryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Substituents : Aryl groups at positions 3 and 6.
  • Key Properties: Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Comparison :
    • The target oxadiazole lacks reported biological activity in the provided evidence. Its cyclopropyl group introduces ring strain, which could enhance reactivity but may reduce stability compared to aromatic substituents in triazolo-thiadiazoles .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₅H₅BrN₂O 189.01 Bromo, cyclopropyl Life science research; high purity
2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole C₁₁H₁₀BrN₂O* ~273.11* Bromophenyl, propyl Undisclosed; structural analog
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole C₁₀H₇BrN₄S* ~303.16* Bromo, phenyl Amine substitution reactivity
3,6-Diaryl-triazolo[3,4-b][1,3,4]thiadiazoles Varies Varies Aryl groups Antibacterial agents

*Inferred from structural data.

Research Findings and Key Insights

  • Reactivity : Bromine in oxadiazoles is less reactive toward nucleophilic substitution than in thiadiazoles due to electronic differences (O vs. S) .
  • Biological Activity : Triazolo-thiadiazoles demonstrate marked antibacterial effects, whereas the target oxadiazole’s bioactivity remains unexplored in the provided evidence .

Biological Activity

Overview

2-Bromo-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound with the molecular formula C5H5BrN2OC_5H_5BrN_2O. This compound belongs to the oxadiazole family, which is known for its diverse biological activities. The presence of a bromine atom and a cyclopropyl group enhances its reactivity and potential applications in medicinal chemistry and materials science. This article provides a comprehensive review of its biological activities, including antimicrobial and anticancer properties, as well as insights into its mechanisms of action.

Structure Characteristics:

  • Molecular Formula: C5H5BrN2OC_5H_5BrN_2O
  • Molecular Weight: 189.01 g/mol
  • CAS Number: 1368940-10-6

The structural features of this compound contribute to its unique biological properties. The oxadiazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which is often associated with significant pharmacological activities.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit considerable anticancer activity. Although direct studies on this compound are scarce, related compounds have shown promising results in various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazoleSNB-75 (CNS)0.67
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamideEGFR Inhibition0.24
Compound N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)6.82

These findings suggest that this compound could have similar anticancer properties due to its structural similarities with other active oxadiazole derivatives.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites or interact with DNA and proteins to alter cellular functions. The exact pathways remain to be elucidated through further research.

Research Findings and Case Studies

Several studies have highlighted the biological activity associated with oxadiazole derivatives:

  • Anticancer Screening: A series of oxadiazole derivatives were screened for anticancer activity by the National Cancer Institute (NCI), revealing significant growth inhibition across various cancer types .
  • Inhibitory Effects: Compounds structurally related to this compound have demonstrated inhibitory effects on enzymes such as EGFR and Src at low micromolar concentrations .
  • In Silico Studies: Computational methods have been employed to predict potential biological targets for this compound. These studies guide experimental designs for future investigations into its pharmacological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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